molecular formula C27H25BrN2O5 B11664450 (4Z)-4-{3-bromo-4-[2-(3,4-dimethylphenoxy)ethoxy]-5-methoxybenzylidene}-1-phenylpyrazolidine-3,5-dione

(4Z)-4-{3-bromo-4-[2-(3,4-dimethylphenoxy)ethoxy]-5-methoxybenzylidene}-1-phenylpyrazolidine-3,5-dione

Cat. No.: B11664450
M. Wt: 537.4 g/mol
InChI Key: WGDLQURMICVIRI-HMAPJEAMSA-N
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Description

(4Z)-4-{3-bromo-4-[2-(3,4-dimethylphenoxy)ethoxy]-5-methoxybenzylidene}-1-phenylpyrazolidine-3,5-dione is a complex organic compound characterized by its unique structure, which includes a pyrazolidine-3,5-dione core substituted with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4Z)-4-{3-bromo-4-[2-(3,4-dimethylphenoxy)ethoxy]-5-methoxybenzylidene}-1-phenylpyrazolidine-3,5-dione typically involves multi-step organic reactions. The starting materials often include substituted benzaldehydes, phenylhydrazine, and other reagents that facilitate the formation of the pyrazolidine-3,5-dione core. Common synthetic routes may involve:

    Condensation Reactions: Initial condensation of substituted benzaldehydes with phenylhydrazine to form hydrazones.

    Cyclization: Cyclization of hydrazones to form the pyrazolidine-3,5-dione core.

    Substitution Reactions: Introduction of various substituents through nucleophilic substitution or electrophilic aromatic substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

(4Z)-4-{3-bromo-4-[2-(3,4-dimethylphenoxy)ethoxy]-5-methoxybenzylidene}-1-phenylpyrazolidine-3,5-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can yield reduced forms of the compound.

    Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, typically in anhydrous solvents.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides, often in polar aprotic solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

(4Z)-4-{3-bromo-4-[2-(3,4-dimethylphenoxy)ethoxy]-5-methoxybenzylidene}-1-phenylpyrazolidine-3,5-dione has several scientific research applications:

    Medicinal Chemistry: Potential use as a lead compound for developing new pharmaceuticals due to its unique structure and biological activity.

    Materials Science: Application in the development of novel materials with specific electronic or optical properties.

    Biological Studies: Investigation of its effects on biological systems, including potential anti-inflammatory or anticancer activities.

    Industrial Chemistry: Use as an intermediate in the synthesis of other complex organic compounds.

Mechanism of Action

The mechanism of action of (4Z)-4-{3-bromo-4-[2-(3,4-dimethylphenoxy)ethoxy]-5-methoxybenzylidene}-1-phenylpyrazolidine-3,5-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and molecular targets can vary depending on the specific application and biological context.

Properties

Molecular Formula

C27H25BrN2O5

Molecular Weight

537.4 g/mol

IUPAC Name

(4Z)-4-[[3-bromo-4-[2-(3,4-dimethylphenoxy)ethoxy]-5-methoxyphenyl]methylidene]-1-phenylpyrazolidine-3,5-dione

InChI

InChI=1S/C27H25BrN2O5/c1-17-9-10-21(13-18(17)2)34-11-12-35-25-23(28)15-19(16-24(25)33-3)14-22-26(31)29-30(27(22)32)20-7-5-4-6-8-20/h4-10,13-16H,11-12H2,1-3H3,(H,29,31)/b22-14-

InChI Key

WGDLQURMICVIRI-HMAPJEAMSA-N

Isomeric SMILES

CC1=C(C=C(C=C1)OCCOC2=C(C=C(C=C2Br)/C=C\3/C(=O)NN(C3=O)C4=CC=CC=C4)OC)C

Canonical SMILES

CC1=C(C=C(C=C1)OCCOC2=C(C=C(C=C2Br)C=C3C(=O)NN(C3=O)C4=CC=CC=C4)OC)C

Origin of Product

United States

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